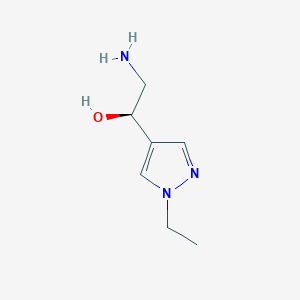
GlehlinosideC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GlehlinosideC is a neolignan glycoside compound isolated from the underground parts of Glehnia littoralis, a plant belonging to the Umbelliferae family . This compound is known for its antioxidative properties and has been the subject of various scientific studies due to its potential health benefits .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GlehlinosideC involves the extraction of the compound from the underground parts of Glehnia littoralis. The extraction process typically includes the use of solvents such as methanol, followed by chromatographic techniques to isolate and purify the compound .
Industrial Production Methods
Industrial production of this compound is not well-documented, but it generally involves large-scale extraction and purification processes similar to those used in laboratory settings. The use of advanced chromatographic techniques and solvent extraction methods are crucial for obtaining high yields of pure this compound.
Chemical Reactions Analysis
Types of Reactions
GlehlinosideC undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.
Scientific Research Applications
Chemistry: It is used as a model compound for studying neolignan glycosides and their chemical properties.
Biology: It has been investigated for its antioxidative properties and potential health benefits.
Medicine: Research has focused on its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of natural antioxidants and health supplements.
Mechanism of Action
The mechanism of action of GlehlinosideC involves its antioxidative properties. It scavenges free radicals and reduces oxidative stress in cells. The molecular targets and pathways involved include the inhibition of reactive oxygen species (ROS) and the activation of antioxidant enzymes .
Comparison with Similar Compounds
Similar Compounds
- GlehlinosideA
- GlehlinosideB
- Phenylpropanoid glycosides
Uniqueness
GlehlinosideC is unique due to its specific neolignan glycoside structure and its potent antioxidative properties. Compared to other similar compounds, it has shown higher efficacy in scavenging free radicals and reducing oxidative stress .
Properties
Molecular Formula |
C26H32O13 |
|---|---|
Molecular Weight |
552.5 g/mol |
IUPAC Name |
(E)-3-[4-[(1S,2S)-1,3-dihydroxy-1-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propan-2-yl]oxy-3-methoxyphenyl]prop-2-enoic acid |
InChI |
InChI=1S/C26H32O13/c1-35-17-9-13(4-8-21(29)30)3-6-15(17)37-19(11-27)22(31)14-5-7-16(18(10-14)36-2)38-26-25(34)24(33)23(32)20(12-28)39-26/h3-10,19-20,22-28,31-34H,11-12H2,1-2H3,(H,29,30)/b8-4+/t19-,20+,22-,23+,24-,25+,26+/m0/s1 |
InChI Key |
FRTMBNNIFRBDDL-PREOLERJSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)O)O[C@@H](CO)[C@H](C2=CC(=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)O)OC(CO)C(C2=CC(=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(13S,17R)-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1(10),2(7),3,5,8-pentaene-16-carbothioamide](/img/structure/B15239134.png)
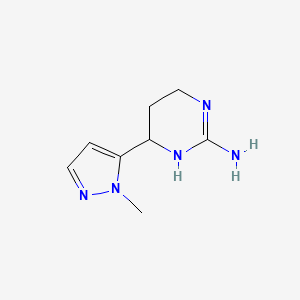

![Rac-methyl (1R,2S,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B15239142.png)
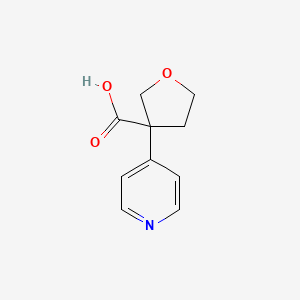
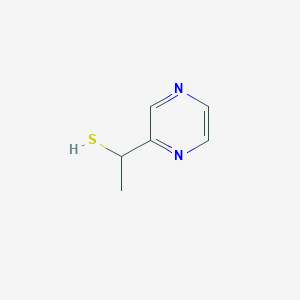
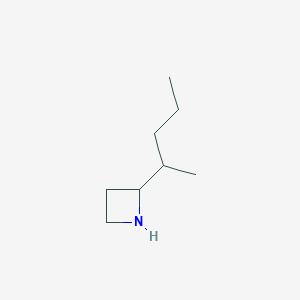
![5-Methyl-1-[(1,3-thiazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15239166.png)
![2-[(tert-Butoxy)carbonyl]-6-fluoro-2-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B15239177.png)
amine](/img/structure/B15239180.png)
